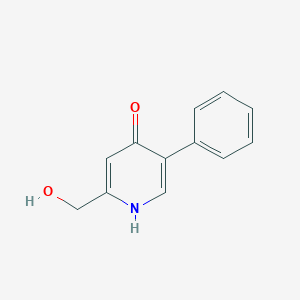
4-Hydroxy-5-phenyl-2-pyridinemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-phenyl-2-pyridinemethanol is a chemical compound that belongs to the class of hydroxypyridines It is characterized by the presence of a hydroxyl group (-OH) attached to the pyridine ring, along with a phenyl group and a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-phenyl-2-pyridinemethanol can be achieved through several synthetic routes. One common method involves the reduction of 4-pyridinemethanol using sodium borohydride and lithium chloride in tetrahydrofuran . Another approach includes the use of Grignard reagents to introduce the phenyl group onto the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction temperature and time, are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-5-phenyl-2-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, phenylhydrazine, ethanol, and methanol . Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include triazoles, N-cinnamoylmalonamates, and other substituted derivatives .
Aplicaciones Científicas De Investigación
4-Hydroxy-5-phenyl-2-pyridinemethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-5-phenyl-2-pyridinemethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenyl group play crucial roles in its binding to target proteins and enzymes, leading to various biological effects . The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Hydroxy-5-phenyl-2-pyridinemethanol include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
943752-04-3 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-5-phenyl-1H-pyridin-4-one |
InChI |
InChI=1S/C12H11NO2/c14-8-10-6-12(15)11(7-13-10)9-4-2-1-3-5-9/h1-7,14H,8H2,(H,13,15) |
Clave InChI |
JYRSWZJUVRLMRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CNC(=CC2=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















